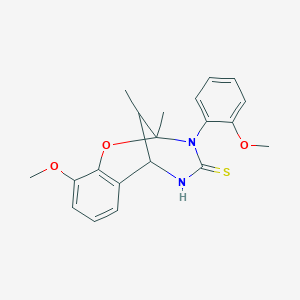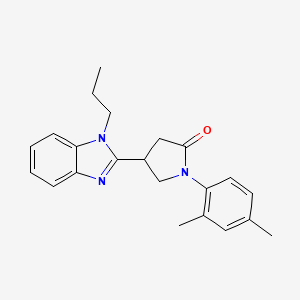![molecular formula C26H24FN3O4 B11425760 2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11425760.png)
2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of several functional groups, including an imidazolidinone ring, a benzyl group, and an acetamide moiety. The presence of fluorine, methyl, and methoxy substituents adds to its complexity and reactivity.
Preparation Methods
Synthetic Routes::
Benzylamine Derivative Synthesis:
- Reactions occur under mild conditions to preserve functional groups.
- Solvents like dichloromethane or acetonitrile are commonly used.
- Catalysts or activating agents may be necessary for specific steps.
- Industrial-scale synthesis involves optimization for yield, cost, and safety.
- Continuous flow processes or batch reactions are employed.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The benzyl group can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction of the imidazolidinone ring or other functional groups.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
N-Bromosuccinimide (NBS): Used for benzylic bromination.
Hydrogenation Catalysts: For reduction reactions.
Strong Bases: To deprotonate acidic hydrogens.
- Benzylic bromination yields the corresponding bromide.
- Reduction of the imidazolidinone ring leads to the corresponding amine.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.
Chemical Biology: Used as a probe in biological studies.
Materials Science: Explored for its unique properties in materials design.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular processes, signaling cascades, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore analogs or structurally related molecules.
Properties
Molecular Formula |
C26H24FN3O4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24FN3O4/c1-17-3-11-21(12-4-17)30-25(32)23(15-24(31)28-20-9-13-22(34-2)14-10-20)29(26(30)33)16-18-5-7-19(27)8-6-18/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
KSVOEJFJUDWWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylsulfanyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11425677.png)
![1-benzyl-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11425678.png)
![dimethyl 1-{1-[(2,5-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425701.png)
![diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425706.png)
![8-(4-ethylphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425716.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11425724.png)
![N-(4-bromophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11425725.png)

![3-[(4-tert-butylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11425737.png)
![6,7-Dimethoxy-4-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B11425746.png)
![(2Z)-2-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11425750.png)
![5-amino-1-[2-oxo-2-(phenylamino)ethyl]-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11425754.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11425766.png)
